molecular formula C19H30ClNO3 B4404997 1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride

1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride

Cat. No.: B4404997
M. Wt: 355.9 g/mol
InChI Key: WQLHAWDIXFUVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride is a synthetic organic compound It is characterized by the presence of a piperidine ring, which is a common structural motif in many pharmaceuticals and bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride is unique due to its specific structural features, including the presence of two ethoxy groups and a propanone moiety

Properties

IUPAC Name

1-[4-[2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3.ClH/c1-3-19(21)17-4-6-18(7-5-17)23-15-14-22-13-12-20-10-8-16(2)9-11-20;/h4-7,16H,3,8-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLHAWDIXFUVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCOCCN2CCC(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride
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1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride
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1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride
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1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride
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1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride
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1-[4-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride

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